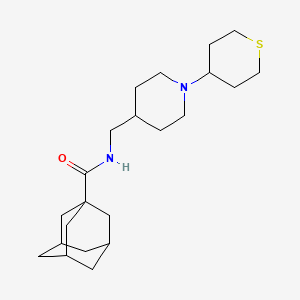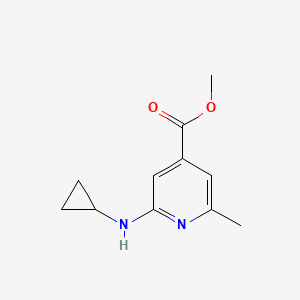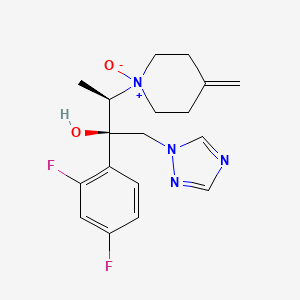
依替康唑-N-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Efinaconazole-N-oxide is a compound with the molecular formula C18H22F2N4O2 . It is an antifungal agent and is used in the treatment of fungal infections of the toenails . It is an alternative for patients who prefer topical therapy to systemic treatment for mild-to-moderate onychomycosis .
Synthesis Analysis
Efinaconazole-N-oxide can be synthesized through a biocatalytic approach, which involves utilizing benzaldehyde lyase (BAL) to catalyze the crucial benzoin condensation step in the ketone precursor . A thorough investigation was performed by exposing Efinaconazole (1 mg/mL) to various stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation .Molecular Structure Analysis
The molecular structure of Efinaconazole-N-oxide includes a 2,4-difluorophenyl group, a 4-methylidene-1-oxidopiperidin-1-ium-1-yl group, and a 1,2,4-triazol-1-yl group . The exact mass of the compound is 364.17108228 g/mol .Chemical Reactions Analysis
Efinaconazole-N-oxide is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . The impurities formed during forced degradation were separated using high-performance liquid chromatography and later identified using LC–MS/MS technique .Physical And Chemical Properties Analysis
Efinaconazole-N-oxide has a molecular weight of 364.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area of the compound is 69 Ų .科学研究应用
作用机制和抗真菌活性
依替康唑以其有效的抗真菌活性而闻名,特别是在治疗甲癣方面。它通过抑制麦角固醇生物合成途径中的真菌羊毛甾醇 14α-脱甲基酶起作用。这种作用机制破坏了真菌细胞膜中必需成分的产生,从而发挥其抗真菌作用。依替康唑对多种真菌有效,包括皮肤癣菌、念珠菌属和非皮肤癣菌霉菌 (Lipner 和 Scher,2015)。
耐药和敏感性
对依替康唑的研究还探讨了皮肤癣菌中耐药性发展的可能性。涉及在体外和体内(使用豚鼠模型)连续暴露红色毛癣菌菌株于依替康唑的研究显示,在所使用的实验条件下没有耐药性发展的证据 (Iwata 等人,2014)。
纳米技术应用
最近的进展包括将依替康唑与释放一氧化氮的纳米颗粒 (NO-np) 相结合。这种创新方法增强了药物的渗透性,并提供了广谱抗菌和免疫调节特性。NO-np 和依替康唑对红色毛癣菌的协同作用突出了纳米技术在治疗甲癣和其他皮肤相关疾病中的潜力 (Costa-Orlandi 等人,2018)。
药物分析和分析
用于依替康唑的高效液相色谱 (HPLC) 方法的开发和验证对于其在各种研究中的定量至关重要,包括人指甲渗透研究。这种分析技术确保了在临床和制剂评估中准确测量依替康唑浓度 (Kolimi 等人,2022)。
临床试验和疗效
依替康唑已成为许多临床试验的主题,重点是其治疗甲癣的疗效和安全性。这些试验一致表明依替康唑有效,具有显着的真菌学治愈率和最小的不良事件,从而为口服治疗提供了可行的替代方案 (Elewski 等人,2013)。
作用机制
Target of Action
Efinaconazole-N-oxide primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .
Mode of Action
Efinaconazole-N-oxide, being an azole antifungal, inhibits the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membranes .
Biochemical Pathways
The primary biochemical pathway affected by Efinaconazole-N-oxide is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, Efinaconazole-N-oxide prevents the conversion of lanosterol to ergosterol . This disruption leads to a buildup of 14α-methyl sterols and a depletion of ergosterol, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
The pharmacokinetics of Efinaconazole-N-oxide involve a relatively stable concentration-time profile, with minor fluctuations during the 24-hour dosing interval . The half-life elimination is approximately 29.9 hours .
Result of Action
The inhibition of ergosterol biosynthesis by Efinaconazole-N-oxide leads to the accumulation of 14α-methyl sterols in the fungal cell membrane . This alters the normal composition and function of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death .
Action Environment
Efinaconazole-N-oxide is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . It remains stable under various other stress conditions such as hydrolysis (acid and alkaline), photolysis, and temperature for a longer period . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as oxidative conditions .
安全和危害
生化分析
Biochemical Properties
Efinaconazole-N-oxide, like its parent compound Efinaconazole, is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This interaction disrupts the production of ergosterol, a crucial component of fungal cell membranes, thereby inhibiting the growth and proliferation of the fungus .
Cellular Effects
Efinaconazole-N-oxide, similar to Efinaconazole, has been shown to have significant effects on various types of cells, particularly those infected with fungi. It inhibits the growth of planktonic T. rubrum cells, a common cause of onychomycosis . Furthermore, it has been observed to cause severe damage to established biofilms of T. rubrum, resulting in the collapse of hyphal cell walls and a reduction in the density, extracellular matrix, and thickness of the biofilms .
Molecular Mechanism
The primary mechanism of action of Efinaconazole-N-oxide is the inhibition of fungal lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, Efinaconazole-N-oxide disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that inhibit the growth and proliferation of the fungus .
Temporal Effects in Laboratory Settings
In laboratory settings, Efinaconazole-N-oxide has been observed to have temporal effects on the growth of fungi. For instance, it has been found to inhibit the in vitro growth of T. rubrum cells over time
Dosage Effects in Animal Models
In a study using a guinea pig model of tinea unguium, Efinaconazole demonstrated significant efficacy against the infection .
Metabolic Pathways
Efinaconazole-N-oxide is likely to be involved in similar metabolic pathways as Efinaconazole. Efinaconazole is known to inhibit the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol
Subcellular Localization
Given its biochemical properties and its similarity to Efinaconazole, it is likely to be found in locations within the cell where it can interact with its target enzyme, lanosterol 14α-demethylase .
属性
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBKVDEPDEZCY-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
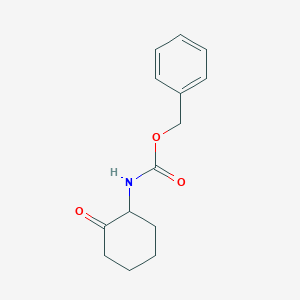
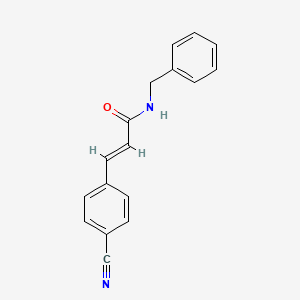
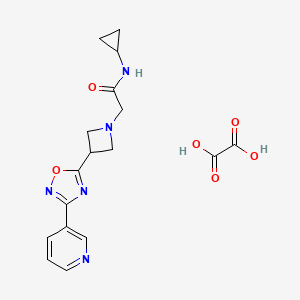

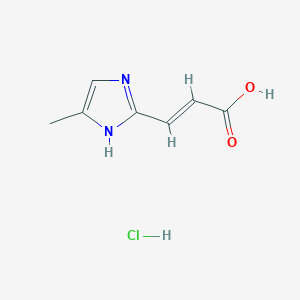

![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)
![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)
